
1,3-Dioxolane-2-butanoic acid, 2-(3-octynyl)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolane-2-butanoic acid, 2-(3-octynyl)-, methyl ester is an organic compound that belongs to the class of dioxolanes This compound is characterized by the presence of a dioxolane ring fused with a butanoic acid moiety, which is further esterified with a methyl group The octynyl group attached to the dioxolane ring adds to its unique structural features
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-2-butanoic acid, 2-(3-octynyl)-, methyl ester typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the acid-catalyzed cyclization of a diol with an aldehyde or ketone.
Introduction of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through esterification reactions, where the carboxylic acid group reacts with an alcohol in the presence of an acid catalyst.
Attachment of the Octynyl Group: The octynyl group can be introduced via a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the butanoic acid moiety with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired purity.
化学反应分析
Types of Reactions
1,3-Dioxolane-2-butanoic acid, 2-(3-octynyl)-, methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkenes, alkanes.
Substitution: Various substituted derivatives.
Hydrolysis: Carboxylic acid and methanol.
科学研究应用
1,3-Dioxolane-2-butanoic acid, 2-(3-octynyl)-, methyl ester has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: The compound can be used in studies related to enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of 1,3-Dioxolane-2-butanoic acid, 2-(3-octynyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in metabolic pathways. The presence of the dioxolane ring and the octynyl group can influence its binding affinity and specificity towards target molecules.
相似化合物的比较
Similar Compounds
- 1,3-Dioxolane-2-butanoic acid, 2-(3-hexynyl)-, methyl ester
- 1,3-Dioxolane-2-butanoic acid, 2-(3-decynyl)-, methyl ester
- 1,3-Dioxolane-2-butanoic acid, 2-(3-octynyl)-, ethyl ester
Uniqueness
1,3-Dioxolane-2-butanoic acid, 2-(3-octynyl)-, methyl ester is unique due to the specific length and structure of its octynyl group, which can influence its chemical reactivity and interactions with other molecules. The presence of the dioxolane ring also adds to its distinct chemical properties, making it a valuable compound for various applications.
属性
CAS 编号 |
142421-71-4 |
|---|---|
分子式 |
C16H26O4 |
分子量 |
282.37 g/mol |
IUPAC 名称 |
methyl 4-(2-oct-3-ynyl-1,3-dioxolan-2-yl)butanoate |
InChI |
InChI=1S/C16H26O4/c1-3-4-5-6-7-8-11-16(19-13-14-20-16)12-9-10-15(17)18-2/h3-5,8-14H2,1-2H3 |
InChI 键 |
JLNAKBIMDCRYLI-UHFFFAOYSA-N |
规范 SMILES |
CCCCC#CCCC1(OCCO1)CCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


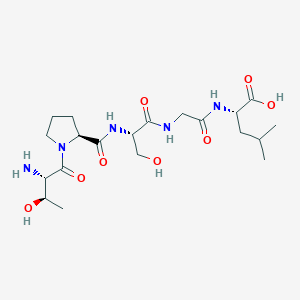
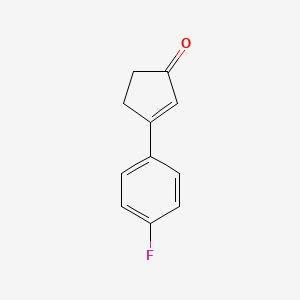


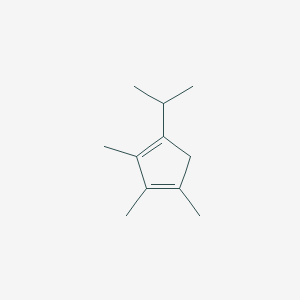

![2,6-Bis[[2-(methylamino)phenyl]diazenyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12549321.png)

![1,4-Bis[difluoro(iodo)methyl]benzene](/img/structure/B12549340.png)
![4-[Methyl(phenyl)amino]but-3-ene-2-thione](/img/structure/B12549345.png)
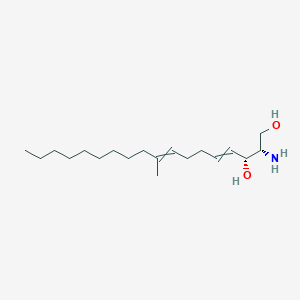
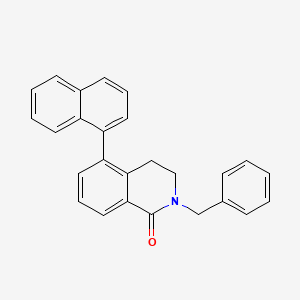

![Trimethyl[(5-methylfuran-2-yl)sulfanyl]silane](/img/structure/B12549370.png)
